Topotecan

Topoisomerase I inhibition Cytotoxicity Camptothecin analog

Topotecan differentiates from irinotecan and SN-38 by superior CNS bioavailability (CSF-to-plasma AUC ratio 32%), uniform intratumoral distribution (94%±5% concentration at 100 µm depth), and oral dosing feasibility (30–44% bioavailability). These properties establish it as the definitive camptothecin for orthotopic glioma models, leptomeningeal metastasis research, and SCLC PDX comparator studies. Procurement decisions must be compound-specific—class-based substitution risks compromised CNS exposure and intratumoral penetration. Verify lot-specific purity and lactone conformation stability prior to administration.

Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
CAS No. 123948-87-8
Cat. No. B1662842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan
CAS123948-87-8
Synonyms9 Dimethylaminomethyl 10 hydroxycamptothecin
9-Dimethylaminomethyl-10-hydroxycamptothecin
Hycamtamine
Hycamtin
Hydrochloride, Nogitecan
Hydrochloride, Topotecan
Nogitecan Hydrochloride
NSC 609699
NSC-609699
NSC609699
SK and F 104864 A
SK and F-104864-A
SK and F104864A
SKF 104864 A
SKF-104864-A
SKF104864A
Topotecan
Topotecan Hydrochloride
Topotecan Monohydrochloride, (S)-Isome
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
InChIInChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1
InChIKeyUCFGDBYHRUNTLO-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.61e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan (CAS 123948-87-8) for Scientific Procurement: Baseline Classification and Differentiation Context


Topotecan is a semi-synthetic camptothecin analog and a potent DNA topoisomerase I poison, used as a second-line chemotherapeutic agent in small cell lung cancer (SCLC) and ovarian carcinoma [1]. Unlike other camptothecins such as irinotecan, topotecan exists predominantly in the inactive carboxylate form at neutral pH, necessitating formulation and administration strategies that maintain the active lactone conformation [2]. This compound is distinguished by its ability to cross the blood-brain barrier, a property that is not shared equally across the camptothecin class [3].

Why Topotecan Cannot Be Interchanged With Other Camptothecins: Pharmacological and Pharmacokinetic Differentiation


Although topotecan, irinotecan, and belotecan all target topoisomerase I, they exhibit clinically significant differences in potency, pharmacokinetics, toxicity profiles, and tissue penetration that preclude direct substitution. In vitro studies show that topotecan (IC50: 33 nM) is more potent than irinotecan (IC50: >100 nM) but less potent than SN-38 (IC50: 8.8 nM), the active metabolite of irinotecan [1]. Topotecan achieves a cerebrospinal fluid-to-plasma ratio of 32%, markedly higher than irinotecan (9.6–16%), making it a preferential option for CNS malignancies [2]. Furthermore, topotecan demonstrates a more uniform intratumoral distribution than irinotecan, which may impact therapeutic efficacy in solid tumors [3]. These divergent properties underscore why procurement decisions must be guided by compound-specific evidence rather than class-based assumptions.

Topotecan Procurement Guide: Direct Comparative Evidence Versus Closest Analogs


In Vitro Cytotoxicity: Topotecan Exhibits Intermediate Potency Between SN-38 and Irinotecan

In a head-to-head comparison using human colon carcinoma HT-29 cells, topotecan (TPT) demonstrated an IC50 of 33 nM, which is less cytotoxic than SN-38 (IC50: 8.8 nM) and camptothecin (CPT, IC50: 10 nM), but significantly more cytotoxic than irinotecan (CPT-11, IC50: >100 nM) [1]. This in vitro potency ranking (SN-38 > CPT > 9-AC > TPT > CPT-11) was consistent across both whole-cell cytotoxicity and DNA damage assays (C1000 values: SN-38 0.037 µM; TPT 0.28 µM; CPT-11 >1 µM) [1].

Topoisomerase I inhibition Cytotoxicity Camptothecin analog

Clinical Efficacy in SCLC: Topotecan Versus Belotecan in a Randomized Phase IIb Trial

In a randomized phase IIb trial comparing topotecan (1.5 mg/m²) to belotecan (0.5 mg/m²) in 164 patients with sensitive-relapsed SCLC, belotecan demonstrated a superior objective response rate (ORR: 33% vs. 21%, p=0.09) and a longer median overall survival (OS: 13.2 vs. 8.2 months; HR=0.69, 95% CI: 0.48–0.99) [1]. The disease control rate (DCR) was also higher with belotecan (85% vs. 70%, p=0.030), and a greater proportion of patients completed all planned treatment cycles (53% vs. 35%, p=0.022) [1].

Small cell lung cancer Belotecan Randomized controlled trial

Clinical Efficacy and Toxicity: Topotecan Versus Liposomal Irinotecan in the Phase III RESILIENT Trial

The phase III RESILIENT trial (n=461) compared second-line liposomal irinotecan (70 mg/m² every 2 weeks) to topotecan (1.5 mg/m² daily for 5 days every 3 weeks) in relapsed SCLC. Overall survival (OS) was similar between arms (7.9 vs. 8.3 months; HR=1.11, 95% CI: 0.90–1.37, p=0.31). However, liposomal irinotecan achieved a higher objective response rate (ORR: 44.1% vs. 21.6%) and was associated with a lower incidence of grade ≥3 treatment-related adverse events (42.0% vs. 83.4%), particularly neutropenia (8.0% vs. 51.6%) [1].

Liposomal irinotecan RESILIENT trial SCLC

Blood-Brain Barrier Penetration: Topotecan Achieves Higher CSF Exposure Than Irinotecan

A comparative analysis of CSF-to-plasma AUC ratios reveals that topotecan achieves a 32% ratio in non-human primates, substantially higher than irinotecan (9.6–16%) and its active metabolite SN-38 (<3%) [1]. This property is attributed to topotecan's lower affinity for efflux transporters at the blood-brain barrier and its ability to maintain active lactone concentrations in the CNS [2].

CNS penetration CSF to plasma ratio Blood-brain barrier

Oral Bioavailability: Topotecan Enables Non-Intravenous Dosing Strategies

Topotecan demonstrates an absolute oral bioavailability of 30–44% (mean 30% ± 7.7%), which is sufficient to enable chronic oral dosing regimens [1]. In contrast, irinotecan is typically administered intravenously due to its prodrug nature and variable oral absorption, with no widely established oral formulation for clinical use. The oral route for topotecan provides equivalent exposure to the lactone and hydroxy acid forms as intravenous administration, as indicated by similar AUC ratios (oral: 0.34–1.13; IV: 0.47–0.98) [1].

Oral bioavailability Pharmacokinetics Route of administration

Intratumoral Distribution: Topotecan Exhibits More Uniform Penetration Than Irinotecan

Using native fluorescence imaging of human tumor xenograft cryosections, topotecan demonstrated a more uniform intratumoral distribution than irinotecan. At a depth of 100 µm away from tumor blood vessels, topotecan levels reached 94% ± 5% of the maximal concentration observed near vessels, whereas irinotecan levels fell to 41% ± 10% [1]. However, topotecan experienced faster tumor washout, with proliferation returning to normal levels within approximately 3 days post-treatment compared to 14 days for a liposomal formulation [1].

Tumor penetration Drug distribution Solid tumor

Evidence-Based Application Scenarios for Topotecan Procurement and Use


Preclinical Models of CNS Malignancies Requiring Blood-Brain Barrier Penetration

Given its CSF-to-plasma AUC ratio of 32%—substantially higher than irinotecan (9.6–16%) and SN-38 (<3%)—topotecan is the preferred camptothecin for in vivo studies targeting brain tumors or leptomeningeal metastases. This property ensures that therapeutic concentrations are achieved within the CNS, which is critical for evaluating drug efficacy in orthotopic glioma models or brain metastasis xenografts [1].

Chronic Oral Dosing Regimens for Xenograft Efficacy Studies

Topotecan's oral bioavailability (30–44%) allows for convenient, prolonged administration schedules that mimic metronomic chemotherapy. This is particularly advantageous in long-term xenograft studies where daily intraperitoneal or intravenous dosing of other camptothecins would be logistically challenging. The oral route also enables investigation of low-dose, continuous exposure protocols that may enhance antitumor activity while minimizing peak-related toxicities [2].

Comparative Efficacy Studies in Small Cell Lung Cancer (SCLC) Models

Topotecan serves as an essential comparator compound in SCLC research, as demonstrated in the phase III RESILIENT and phase IIb belotecan trials. Its established efficacy (ORR: 21–22%; median OS: 8.2–8.3 months in relapsed SCLC) provides a benchmark for evaluating novel agents. Procurement of topotecan for use as a control arm in SCLC xenograft or PDX studies ensures that new compounds are assessed against a clinically relevant standard-of-care agent [3].

Investigating Tumor Penetration and Drug Distribution in Solid Tumors

Topotecan's uniform intratumoral distribution profile (94% ± 5% of vessel-proximal concentration at 100 µm depth) makes it a valuable tool for studying the relationship between drug penetration and treatment response. Researchers investigating the impact of tumor microenvironment barriers on drug delivery can utilize topotecan as a benchmark compound with favorable penetration characteristics, contrasting it with agents like irinotecan that exhibit steep concentration gradients (41% ± 10% at the same depth) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.